molecular formula C12H20O B13247974 1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde

1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13247974
M. Wt: 180.29 g/mol
InChI Key: WJUQXJWPDMEMKK-UHFFFAOYSA-N
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Description

1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclobutyl group and a methyl group attached to a cyclohexane ring, with an aldehyde functional group at the first carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclobutylmethyl ketone with a suitable aldehyde precursor in the presence of a catalyst can yield the desired compound. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 1-Cyclobutyl-2-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-Cyclobutyl-2-methylcyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carbaldehyde: Lacks the cyclobutyl and methyl groups.

    2-Methylcyclohexane-1-carbaldehyde: Lacks the cyclobutyl group.

    Cyclobutylcyclohexane: Lacks the aldehyde group.

Uniqueness

1-Cyclobutyl-2-methylcyclohexane-1-carbaldehyde is unique due to the presence of both cyclobutyl and methyl groups on the cyclohexane ring, along with the aldehyde functional group. This combination of structural features imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-cyclobutyl-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-10-5-2-3-8-12(10,9-13)11-6-4-7-11/h9-11H,2-8H2,1H3

InChI Key

WJUQXJWPDMEMKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C=O)C2CCC2

Origin of Product

United States

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